

Technical Guide: Spectroscopic Characterization of 3-Methyl-4-phenylcinnoline

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Compound of Interest

Compound Name: 3-Methyl-4-phenylcinnoline

CAS No.: 21039-71-4

Cat. No.: B3060301

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Executive Summary

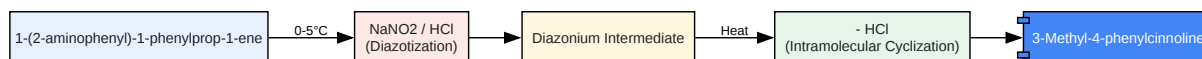
- Compound: **3-Methyl-4-phenylcinnoline**
- CAS Registry Number: 21039-71-4
- Molecular Formula:
- Molecular Weight: 220.27 g/mol
- Appearance: Typically a pale yellow to tan crystalline solid.
- Significance: Used as a model substrate for studying peri-interactions in 1,2-diazines and as a scaffold in the development of antimicrobial and antitumor agents.

Chemical Structure & Synthesis Context

Understanding the synthesis is prerequisite to spectral analysis, as specific impurities (unreacted diazonium salts or solvent residues) often contaminate the spectra.

Primary Synthesis Route (Widman-Stoermer): The standard preparation involves the diazotization of 1-(2-aminophenyl)-1-phenylprop-1-ene followed by intramolecular cyclization.

Synthesis Workflow (Graphviz)



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Caption: Widman-Stoermer cyclization pathway yielding the target cinnoline scaffold.

Spectroscopic Data Profile

The following tables summarize the characteristic signals. Note that chemical shifts may vary slightly (

ppm) depending on solvent concentration and temperature.

A. Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (

) Reference: TMS (0.00 ppm)[1]

H NMR Data (400 MHz)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic & Causality
Me-3	2.78 - 2.85	Singlet (s)	3H	Diagnostic Signal. The methyl group at C3 is deshielded by the adjacent aromatic nitrogen but shielded relative to a methyl on a pyridinium ring.
H-8	8.55 - 8.65	Doublet (d)	1H	Deshielded Peri-Proton. H-8 experiences strong anisotropic deshielding from the adjacent N=N lone pair. This is the most downfield signal.
Ph-4	7.45 - 7.60	Multiplet (m)	5H	The phenyl ring at C4 is likely twisted out of plane due to steric clash with H-5 and Me-3, appearing as a broad multiplet.
H-5	7.70 - 7.85	Doublet/Multiplet	1H	H-5 is sterically crowded by the C4-Phenyl group. This

"buttressing effect" often causes a slight downfield shift compared to unsubstituted cinnoline.

H-6, H-7	7.65 - 7.80	Multiplet (m)	2H	Overlapping aromatic signals typical of the fused benzo-ring system.
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C NMR Data (100 MHz)

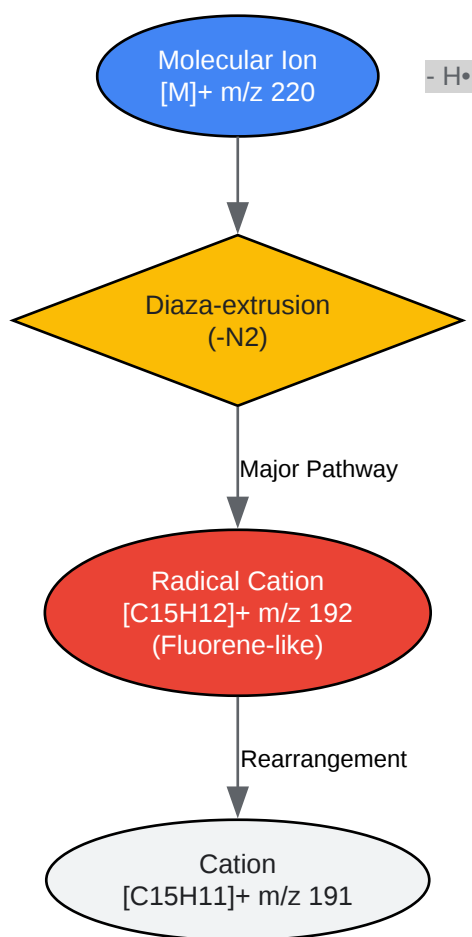
Carbon Type	Shift (ppm)	Assignment
Aliphatic	23.5 - 24.5	at C3. Distinct high-field signal.
Aromatic CH	120.0 - 132.0	Complex region containing C5, C6, C7, C8 and Phenyl carbons.
Quaternary	150.0 - 155.0	C3 and C4. C3 is deshielded by the adjacent Nitrogen.
Quaternary	145.0 - 148.0	C8a. Bridgehead carbon adjacent to Nitrogen.

B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

m/z (Mass-to-Charge)	Intensity	Fragment Identity	Mechanistic Explanation
220	100% (Base)		Molecular ion. Highly stable aromatic heterocycle.
192	~40-60%		Characteristic Loss. Extrusion of molecular nitrogen () from the cinnoline ring to form a fluorene-like or biphenylene-type radical cation ().
191	~20-30%		Further loss of a hydrogen atom from the rearranged carbocycle.
115	~15%		Typical aromatic fragment (indenyl cation) resulting from deep fragmentation.

Fragmentation Pathway (Graphviz)



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Caption: Primary fragmentation pathway showing the characteristic loss of nitrogen (N₂).

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber ()	Intensity	Functional Group Assignment
3030 - 3060	Weak	C-H Stretch (Aromatic).
2920 - 2960	Weak	C-H Stretch (Aliphatic). Attributable to the methyl group (). ^[2]
1610 - 1630	Medium	C=N Stretch. Characteristic of the cinnoline diazine ring.
1570 - 1590	Strong	C=C Stretch (Aromatic). Skeletal vibrations of the phenyl and benzo-rings.
690 - 760	Strong	C-H Out-of-Plane Bending. Diagnostic of mono-substituted phenyl (C4 substituent) and ortho-disubstituted benzene (cinnoline core).

Experimental Protocols for Validation

Protocol 1: NMR Sample Preparation

- Objective: Obtain high-resolution spectra free from concentration broadening.
- Procedure:
 - Weigh 5-10 mg of **3-Methyl-4-phenylcinnoline** into a clean vial.
 - Add 0.6 mL of (99.8% D) containing 0.03% TMS.
 - Filter the solution through a cotton plug into a 5mm NMR tube to remove undissolved micro-particulates.

- Acquisition: Run at 298 K. Set relaxation delay () to seconds to ensure accurate integration of the methyl singlet vs. aromatic protons.

Protocol 2: Mass Spectrometry Verification

- Objective: Confirm the nitrogen extrusion pattern.
- Procedure:
 - Prepare a 10 ppm solution in Methanol (LC-MS grade).
 - Inject via Direct Infusion or Flow Injection Analysis (FIA) into an ESI source.
 - Settings: Positive Mode (). Capillary Voltage: 3.5 kV. Cone Voltage: 30V.
 - Validation: Look for the base peak at 220.2 and the daughter ion at 192.2 in MS/MS mode (Collision Energy ~20-30 eV).

References

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Sources

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- [4. Synthesis of Benzodiazines \[quimicaorganica.org\]](https://quimicaorganica.org)
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